1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a phenoxypropanone structure
Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could potentially have anticancer properties.
Biochemical Analysis
Biochemical Properties
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
In terms of cellular effects, this compound has been shown to have anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling Reactions: The benzo[d][1,3]dioxole moiety and the pyrrolidine ring are then coupled with a phenoxypropanone derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 1- [5- (1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
- (2E,4E,8E)-9- (Benzo [d] [1,3]dioxol-5-yl)-1- (pyrrolidin-1-yl)nona-2,4-dien-1-one
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one , commonly referred to in literature as a synthetic cathinone, is a member of the pyrrolidine class of compounds. These compounds are structurally related to naturally occurring cathinones and have been investigated for their potential psychoactive effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- CAS Number : 24622-58-0
The structure of the compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring and a phenoxypropanone group. The presence of these functional groups suggests potential interactions with neurotransmitter systems in the brain.
Pharmacological Effects
Research indicates that compounds within this class exhibit stimulant properties. They primarily act as monoamine reuptake inhibitors, particularly affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism is similar to that of other known stimulants such as amphetamines and cocaine.
Key Findings :
- Stimulant Activity : Studies have shown that synthetic cathinones can induce hyperactivity and increased locomotor activity in animal models, suggesting significant stimulant effects.
- Neurotransmitter Interaction : The compound has been reported to increase extracellular levels of dopamine in the nucleus accumbens, a region associated with reward and pleasure pathways .
- Potential for Abuse : Due to its stimulant properties, there is a risk of abuse similar to other psychoactive substances. Reports indicate that users may experience euphoria, increased energy, and heightened alertness .
Toxicological Profile
The toxicological effects of this compound are not fully characterized; however, anecdotal evidence suggests that misuse can lead to severe cardiovascular and neurological complications.
Effect | Description |
---|---|
Cardiovascular Issues | Increased heart rate, hypertension |
Neurological Effects | Anxiety, agitation, potential for seizures |
Behavioral Changes | Increased impulsivity and risk-taking behavior |
Case Studies
Several case studies have documented the effects of synthetic cathinones like this compound:
- Case Study 1 : A report described a young adult presenting with severe agitation and paranoia after using a substance identified as a synthetic cathinone. The patient exhibited elevated heart rate and hypertension but responded well to benzodiazepines for sedation.
- Case Study 2 : Another case involved multiple emergency room visits for intoxication symptoms attributed to synthetic cathinones. Patients reported hallucinations and severe anxiety, requiring intensive supportive care.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(25-17-5-3-2-4-6-17)20(22)21-10-9-16(12-21)15-7-8-18-19(11-15)24-13-23-18/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFDFNDSCRJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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